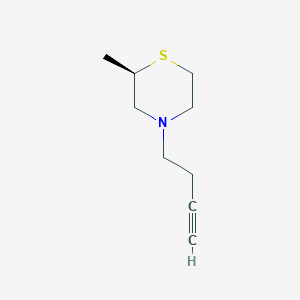

(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine

Description

Properties

Molecular Formula |

C9H15NS |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

(2R)-4-but-3-ynyl-2-methylthiomorpholine |

InChI |

InChI=1S/C9H15NS/c1-3-4-5-10-6-7-11-9(2)8-10/h1,9H,4-8H2,2H3/t9-/m1/s1 |

InChI Key |

DZNKJGZZGXOSLC-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCS1)CCC#C |

Canonical SMILES |

CC1CN(CCS1)CCC#C |

Origin of Product |

United States |

Preparation Methods

Overview of Thiomorpholine Synthesis

Thiomorpholines are sulfur-containing six-membered heterocycles analogous to morpholines but with sulfur replacing oxygen. They are typically synthesized by cyclization reactions involving amino-thiol precursors or via transition metal-catalyzed coupling reactions. The stereochemistry at the 2-position (2R in this compound) is controlled through chiral starting materials or chiral catalysts.

Preparation Methods of (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine

General Synthetic Strategy

The synthesis generally involves:

- Construction of the thiomorpholine ring with the 2-methyl substituent in the R configuration.

- Introduction of the but-3-yn-1-yl substituent at the 4-position.

- Use of protecting groups and selective functional group transformations to ensure regio- and stereoselectivity.

Key Synthetic Routes

Nucleophilic Substitution and Cyclization

One approach starts with a chiral 2-methyl amino alcohol or thiol precursor, which undergoes intramolecular cyclization to form the thiomorpholine ring. The but-3-yn-1-yl side chain can be introduced via nucleophilic substitution using a suitable butynyl halide or via alkylation of the thiomorpholine nitrogen or carbon.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling methods have been reported for thiomorpholine derivatives. For example, the reaction of thiomorpholine with haloalkynes or haloalkyl compounds under palladium catalysis can introduce the butynyl substituent at the 4-position with good yields and selectivity. Typical conditions involve:

- Catalyst: tris-(dibenzylideneacetone)dipalladium(0)

- Ligand: 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP) or JohnPhos

- Base: cesium carbonate or sodium tert-butoxide

- Solvent: 1,4-dioxane or toluene

- Temperature: 45–100 °C

- Inert atmosphere (nitrogen or argon)

These conditions afford moderate to good yields (28–87%) depending on substrates and reaction times (2–16 hours).

Michael Addition and Horner-Wadsworth-Emmons Reactions

Though more common in related heterocyclic syntheses, Michael addition of nucleophiles to alkynyl or alkenyl intermediates followed by Horner-Wadsworth-Emmons olefination can be adapted to build complex thiomorpholine derivatives with alkynyl substituents.

Representative Example Procedure

Stereochemical Control

The (2R) stereochemistry is typically introduced by starting from chiral precursors or by employing chiral ligands in metal-catalyzed steps. The stereochemical purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and chiral chromatographic techniques.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of the thiomorpholine ring, methyl group at 2-position, and butynyl substituent.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.

- Chromatography: Purity assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution and cyclization | Chiral amino-thiol precursors, butynyl halides | Mild heating, inert atmosphere | Moderate to high | Good stereochemical control | Multi-step synthesis |

| Palladium-catalyzed coupling | Thiomorpholine, haloalkyne, Pd catalyst, BINAP, base | 45–100 °C, 4–16 h, inert atmosphere | 28–87% | Efficient C–C bond formation, scalable | Requires expensive catalysts, inert conditions |

| Michael addition and Horner-Wadsworth-Emmons | Grignard reagents, phosphonate esters, aldehydes | Multi-step, varying temperatures | Variable | Versatile for functionalization | Complex optimization needed |

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and substituted thiomorpholine compounds .

Scientific Research Applications

(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyne vs. Aryl Groups

A key distinction lies in the substituents attached to the thiomorpholine core. For example, 4-(4-nitrophenyl)thiomorpholine () features an electron-withdrawing nitroaryl group, which enhances electrophilicity and may facilitate SNAr (nucleophilic aromatic substitution) reactions. In contrast, the but-3-yn-1-yl group in the target compound introduces a linear alkyne, increasing lipophilicity (higher LogP) and enabling Huisgen cycloaddition reactions. This difference in substituent electronics and reactivity directs their applications: nitroaryl derivatives are often intermediates in drug synthesis, whereas alkynyl derivatives are tailored for bioorthogonal chemistry .

Ring Modifications: Thiomorpholine vs. Morpholine

Replacing sulfur with oxygen yields morpholine analogs, such as (R)-4-[4-((2R)-2-oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (). However, the thiomorpholine ring exhibits greater metabolic stability due to sulfur’s resistance to oxidative degradation. Additionally, the larger atomic radius of sulfur may influence conformational flexibility and binding interactions in biological targets .

Structural and Spectroscopic Data

- 4-(4-Nitrophenyl)thiomorpholine is characterized by distinct $^{1}\text{H}$ and $^{13}\text{C}$ NMR signals for the nitroaryl group (e.g., aromatic protons at δ 8.2–7.5 ppm) and thiomorpholine protons (δ 3.5–2.5 ppm) .

- The target compound’s alkyne substituent would show characteristic $^{13}\text{C}$ signals near δ 70–80 ppm for sp-hybridized carbons and IR absorption at ~2100 cm$^{-1}$ for the C≡C stretch. Its stereochemistry (2R) could be confirmed via X-ray crystallography using SHELXL (), a method widely employed for small-molecule refinement .

Biological Activity

(2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a but-3-yn-1-yl group and a methylthio group. Its molecular formula is , and it has a molecular weight of approximately 171.26 g/mol. The presence of the alkyne group suggests potential reactivity that could be exploited in biological systems.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and hormonal regulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Initial findings suggest that the compound may have cytotoxic effects on certain cancer cell lines, although detailed studies are required to confirm these effects.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against specific cancer cell lines | |

| Neuroprotective | Potential antioxidant effects | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in reduced neuronal cell death compared to control groups. This suggests a protective role against neurodegenerative processes.

Research Findings

Recent research highlights the importance of further investigating the pharmacokinetics and toxicity profiles of this compound. Studies utilizing advanced techniques such as molecular docking and dynamic simulations are being employed to elucidate its interaction with biological targets.

Q & A

Q. What synthetic methodologies are recommended for (2R)-4-(but-3-yn-1-yl)-2-methylthiomorpholine, and how is stereochemical integrity maintained?

Methodological Answer: The synthesis typically involves coupling reactions between a functionalized thiomorpholine precursor and a but-3-yn-1-yl moiety. For example, amide bond formation using reagents like HATU with 4-ethylmorpholine as a base in DMSO can facilitate efficient coupling (see ). To ensure stereochemical purity, chiral resolution techniques such as chiral HPLC or enzymatic resolution are employed. X-ray crystallography (using SHELX software for refinement ) or circular dichroism (CD) spectroscopy can confirm the (2R) configuration.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR : H and C NMR to confirm regiochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Single-crystal analysis with SHELXL refinement to resolve stereochemistry and bond geometries .

- FT-IR : To identify functional groups like the alkyne stretch (~2100 cm).

Q. How does the thiomorpholine ring’s sulfur atom influence the compound’s physicochemical properties?

Methodological Answer: The sulfur atom increases lipophilicity compared to morpholine, affecting solubility and membrane permeability. Computational tools (e.g., LogP calculators) and experimental assays (e.g., shake-flask method) quantify this. Additionally, sulfur’s electron-withdrawing effects can be studied via Hammett constants or DFT calculations to predict reactivity in nucleophilic substitutions .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

- Forced Degradation : Exposing the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitoring decomposition via HPLC.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

- Light Sensitivity : UV-Vis spectroscopy under controlled illumination to detect photodegradation.

Q. How is the terminal alkyne group functionalized for downstream applications?

Methodological Answer: The alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For example, coupling with azide-modified biomolecules (e.g., proteins, nucleic acids) under inert conditions (argon atmosphere) with Cu(I) catalysts . Reaction progress is monitored via H NMR or IR spectroscopy (loss of alkyne peak).

Advanced Research Questions

Q. How can conflicting biological activity data arising from stereochemical impurities be resolved?

Methodological Answer:

- Enantiomer Separation : Use chiral stationary phases in HPLC (e.g., amylose-based columns) to isolate (2R) and (2S) forms.

- Comparative Bioassays : Test separated enantiomers in parallel (e.g., enzyme inhibition assays) to identify active stereoisomers.

- Crystallographic Docking : Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for each enantiomer .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to improve plasma half-life.

- In Vivo PK/PD Modeling : Monitor plasma concentration-time profiles via LC-MS/MS and correlate with efficacy endpoints .

Q. How does the but-3-yn-1-yl group enhance the compound’s utility in photolabeling or click chemistry applications?

Methodological Answer: The terminal alkyne enables:

- Photolabeling : UV irradiation generates reactive intermediates for covalent binding to target proteins (e.g., receptor mapping) .

- Bioorthogonal Probes : Conjugation with fluorophores (e.g., Alexa Fluor 488-azide) for imaging via confocal microscopy.

- Pulse-Chase Experiments : Track intracellular trafficking using time-resolved click reactions .

Q. What computational approaches predict the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- Docking Simulations : Glide or GOLD software to model binding poses in CYP3A4/CYP2D6 active sites.

- Metabolism Prediction : Software like StarDrop or MetaSite identifies potential oxidation sites (e.g., alkyne epoxidation).

- MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

Q. How can structural modifications address off-target effects observed in kinase inhibition assays?

Methodological Answer:

- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing methyl with cyclopropyl) and test kinase panels (e.g., Eurofins KinaseProfiler).

- Cryo-EM/Co-crystallization : Resolve target-ligand complexes to identify critical interactions (e.g., hydrogen bonds with hinge regions) .

- Proteomics : Use affinity pull-down assays with alkyne-tagged probes to map off-target binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.